Diisopropoxymethylborane
Overview
Description
It has the molecular formula C7H17BO2 and a molecular weight of 144.02 g/mol . This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropoxymethylborane can be synthesized through the hydroboration of alkenes using diborane (B2H6) as a reagent . The reaction typically proceeds in three stages, where diborane adds to the carbon-carbon double bond of the alkene, forming monoalkylborane and dialkylborane intermediates . These intermediates further react to produce the desired organoboron compound.
Industrial Production Methods
In industrial settings, the preparation of methyl-di(propan-2-yloxy)borane often involves the use of borane-tetrahydrofuran (BTHF) or borane-dimethyl sulfide (BMS) complexes . These complexes are more stable and easier to handle compared to diborane, making them suitable for large-scale production. The reaction is typically carried out in ether solvents at room temperature or lower temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Diisopropoxymethylborane undergoes various chemical reactions, including:
Hydroboration: Addition of boron hydrides to alkenes, forming organoboron compounds.
Oxidation: Conversion of organoboron compounds to alcohols using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction of carboxylic acids to alcohols using borane complexes.
Common Reagents and Conditions
Hydroboration: Diborane (B2H6) or borane complexes (BTHF, BMS) in ether solvents.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or alcoholic solvents.
Reduction: Borane complexes (BTHF, BMS) in toluene or other hydrocarbon solvents.
Major Products Formed
Hydroboration: Organoboron compounds such as trialkylboranes.
Oxidation: Alcohols.
Reduction: Alcohols and amines.
Scientific Research Applications
Diisopropoxymethylborane is used in various scientific research applications, including:
Catalysis: As a reagent in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Synthesis: In the preparation of complex organic molecules and intermediates.
Material Science: For the development of advanced materials with unique properties.
Medicine: As a boron carrier in drug delivery systems and neutron capture therapy.
Mechanism of Action
The mechanism of action of methyl-di(propan-2-yloxy)borane involves the formation of boron-carbon bonds through hydroboration reactions . The boron atom in the compound acts as an electrophile, facilitating the addition to carbon-carbon double bonds. This process is highly regioselective, with boron attaching to the less-substituted carbon atom . The resulting organoboron intermediates can undergo further transformations, such as oxidation or reduction, to yield various products .
Comparison with Similar Compounds
Similar Compounds
Diborane (B2H6): A simple borane used in hydroboration reactions.
Borane-Tetrahydrofuran (BTHF): A stable borane complex used in reductions and hydroborations.
Borane-Dimethyl Sulfide (BMS): Another stable borane complex with similar applications to BTHF.
Uniqueness
Diisopropoxymethylborane is unique due to its high reactivity and versatility in various chemical reactions. Unlike simpler boranes, it offers greater stability and ease of handling, making it suitable for both laboratory and industrial applications . Its ability to participate in diverse reactions, such as hydroboration, oxidation, and reduction, further enhances its utility in scientific research .
Properties
IUPAC Name |
methyl-di(propan-2-yloxy)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17BO2/c1-6(2)9-8(5)10-7(3)4/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOFOFKBMGVFSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C)(OC(C)C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392090 | |
Record name | Dipropan-2-yl methylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86595-27-9 | |
Record name | Dipropan-2-yl methylboronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropoxymethylborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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